Xanthosine 5/'-triphosphate disodium salt
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Overview
Description
Xanthosine 5’-triphosphate disodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of xanthosine, a nucleoside that is part of the purine metabolism pathway. This compound is significant in the study of nucleotide interactions and enzymatic activities, making it a valuable tool in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthosine 5’-triphosphate disodium salt typically involves the phosphorylation of xanthosine. One common method is the use of a selective phosphitylating reagent generated in situ, which allows for the one-pot synthesis of nucleoside triphosphates without the need for nucleoside protection . This method simplifies the synthesis process and improves yield.
Industrial Production Methods
Industrial production of xanthosine 5’-triphosphate disodium salt involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The process often includes steps such as crystallization and purification to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Xanthosine 5’-triphosphate disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthosine derivatives with additional oxygen atoms, while reduction may produce more hydrogenated forms of the compound.
Scientific Research Applications
Xanthosine 5’-triphosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study nucleotide interactions.
Biology: Plays a role in the synthesis of nucleic acids and the regulation of metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of biochemical reagents and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of xanthosine 5’-triphosphate disodium salt involves its interaction with specific enzymes and molecular targets. It acts as a substrate for various enzymes involved in nucleotide metabolism, influencing pathways such as DNA and RNA synthesis. The compound’s triphosphate group is essential for its activity, allowing it to participate in phosphorylation reactions and energy transfer processes .
Comparison with Similar Compounds
Similar Compounds
- Inosine 5’-triphosphate trisodium salt
- Guanosine 5’-triphosphate sodium salt
- Adenosine 5’-triphosphate disodium salt
Uniqueness
Xanthosine 5’-triphosphate disodium salt is unique due to its specific role in the purine metabolism pathway and its ability to act as a substrate for a distinct set of enzymes. Compared to similar compounds, it offers unique insights into nucleotide interactions and enzymatic activities, making it a valuable tool in both basic and applied research .
Properties
IUPAC Name |
disodium;[[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N4O15P3.2Na/c15-5-3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVBVQQGSPMFDU-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N4Na2O15P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694522 |
Source
|
Record name | Disodium 9-{5-O-[hydroxy({[(hydroxyphosphinato)oxy]phosphinato}oxy)phosphoryl]pentofuranosyl}-3,9-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105931-36-0 |
Source
|
Record name | Disodium 9-{5-O-[hydroxy({[(hydroxyphosphinato)oxy]phosphinato}oxy)phosphoryl]pentofuranosyl}-3,9-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xanthosine 5'-triphosphate sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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